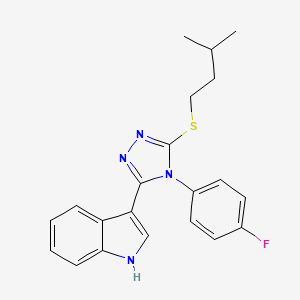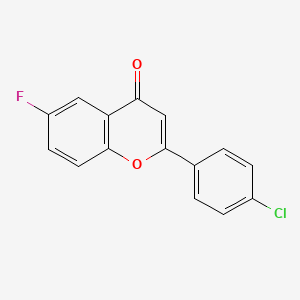
4'-Chloro-6-fluoroflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-6-fluoroflavone is a chemical compound with the molecular formula C15H8ClFO2 . It has an average mass of 274.674 Da and a mono-isotopic mass of 274.019684 Da .
Synthesis Analysis
A series of flavones, including 4’-Chloro-6-fluoroflavone, can be synthesized from 2-hydroxyacetophenones using a modified Baker–Venkataraman reaction . The process involves treating 2-hydroxy, 2,4-dihydroxy, and 2,5-dihydroxyacetophenones with 4-substituted benzoyl chloride in the presence of wet potassium carbonate (1% w/w water) in acetone .Aplicaciones Científicas De Investigación
Role in Antioxidant and Toxicity Studies : Flavonoids, including 4'-Chloro-6-fluoroflavone, have been evaluated for their antioxidant properties. Studies have used model organisms like zebrafish larvae to assess the structure-activity relationship of flavonoids as antioxidants and potential toxicants. This research is crucial for understanding the balance between beneficial and harmful effects of flavonoids in biological systems (PubMed: Evaluation of the structure-activity relationship of flavonoids as antioxidants and toxicants of zebrafish larvae).
Cancer Research and PPARG Inverse Agonists : this compound derivatives have been explored as potential therapeutic agents in cancer research. Particularly, their application as covalent PPARG (Peroxisome proliferator-activated receptor gamma) inverse agonists has been a point of focus. PPARG is a transcription factor involved in various biological processes, including inflammation and lipid metabolism. The ability of these compounds to modulate PPARG activity can offer new avenues for treating disorders like luminal bladder cancer (PubMed: Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists).
Drug Discovery and Medicinal Chemistry : Flavones, the class of compounds to which this compound belongs, are recognized for their importance in drug discovery and medicinal chemistry. They have been a subject of extensive research due to their diverse therapeutic potentials in various diseases. These compounds are often used as scaffolds for developing new medicinal agents, underscoring their significance in pharmaceutical research (PubMed: Flavones as a Privileged Scaffold in Drug Discovery: Current Developments).
Mecanismo De Acción
Mode of Action
The mode of action of 4’-Chloro-6-fluoroflavone is not well-documented. As a flavone derivative, it may interact with its targets in a similar manner to other flavones, which often act as inhibitors or modulators of various enzymes and receptors. The specific interactions of 4’-chloro-6-fluoroflavone with its targets remain to be elucidated .
Biochemical Pathways
The biochemical pathways affected by 4’-Chloro-6-fluoroflavone are not well-defined. Flavones are known to interact with a wide range of biochemical pathways, including those involved in inflammation, oxidation, and cell signaling. The specific pathways affected by 4’-chloro-6-fluoroflavone are currently unknown .
Pharmacokinetics
The impact of these properties on the bioavailability of 4’-Chloro-6-fluoroflavone is therefore unknown .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-6-fluorochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORJBHAWGHTRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

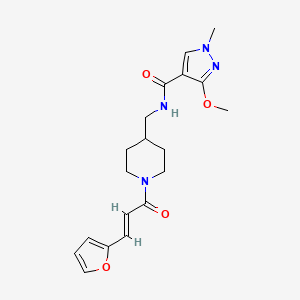
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2812937.png)
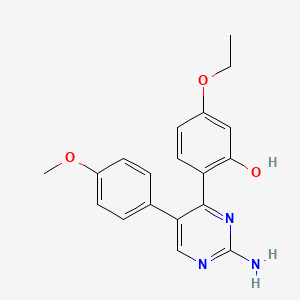
![2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812939.png)
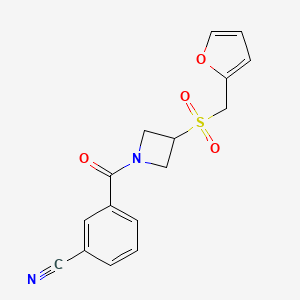

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2812944.png)
![N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2812947.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbutanamide](/img/structure/B2812948.png)
![5-((3-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2812950.png)


![4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2812954.png)
